2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one
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Overview
Description
2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that features an oxazolone ring fused with a phenyl and pyridinylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-phenyl-4H-oxazol-5-one with 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone or pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (NH₃, OH⁻) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction could produce reduced forms of the original compound.
Scientific Research Applications
2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes. By inhibiting PARP-1, the compound can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-oxazol-5-one: Lacks the pyridinylmethylene group, making it less versatile in certain reactions.
4-(4-Pyridinylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one: Similar structure but different substitution pattern, affecting its reactivity and applications.
Properties
Molecular Formula |
C15H10N2O2 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(4E)-2-phenyl-4-(pyridin-4-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H10N2O2/c18-15-13(10-11-6-8-16-9-7-11)17-14(19-15)12-4-2-1-3-5-12/h1-10H/b13-10+ |
InChI Key |
NDIFFFXXUPEUGC-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=NC=C3)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=NC=C3)C(=O)O2 |
Origin of Product |
United States |
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